molecular formula C10H12N4O5 B077130 7-beta-Ribofuranosylhypoxanthine CAS No. 10280-01-0

7-beta-Ribofuranosylhypoxanthine

Cat. No. B077130
CAS RN: 10280-01-0
M. Wt: 268.23 g/mol
InChI Key: MTBCDJLBNPJBFZ-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-beta-Ribofuranosylhypoxanthine (7-β-Rib) is a nucleoside analog that has been widely studied for its potential use in scientific research. It is a modified form of the naturally occurring nucleoside hypoxanthine, which is a component of RNA and DNA. The modification of 7-β-Rib involves the addition of a ribofuranosyl group at the 7th position of the hypoxanthine base. This modification has been found to alter the properties of the molecule, making it useful for a variety of applications.

Mechanism Of Action

The mechanism of action of 7-β-Rib involves its incorporation into nucleic acids in place of natural nucleosides. Once incorporated, the molecule can alter the structure and function of the nucleic acid, leading to changes in gene expression and other cellular processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-β-Rib depend on the specific context in which it is used. In general, the molecule has been found to have a number of effects on cellular processes, including changes in gene expression, alterations in protein function, and modulation of immune responses.

Advantages And Limitations For Lab Experiments

One advantage of using 7-β-Rib in lab experiments is its ability to alter nucleic acid structure and function in a controlled manner. This can be useful for studying the effects of specific modifications on cellular processes. However, the molecule also has limitations, including potential toxicity and the need for specialized techniques to incorporate it into nucleic acids.

Future Directions

There are a number of potential future directions for research on 7-β-Rib. One area of interest is in the development of new methods for incorporating the molecule into nucleic acids. Another area of interest is in the study of its effects on immune responses, which could have implications for the development of new therapies for diseases such as cancer and autoimmune disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of the molecule, as well as its potential limitations and toxicity.

Synthesis Methods

The synthesis of 7-β-Rib can be achieved through a number of methods. One common method involves the use of ribose-5-phosphate and hypoxanthine as starting materials. These are combined in the presence of enzymes such as purine nucleoside phosphorylase and ribokinase, which catalyze the formation of the 7-β-Rib molecule. Other methods involve the use of chemical synthesis techniques to create the molecule.

Scientific Research Applications

7-β-Rib has been found to have a number of potential applications in scientific research. One area of interest is in the study of RNA and DNA structure and function. The molecule can be used to probe the interactions between nucleic acids and proteins, as well as to study the effects of mutations and other modifications on nucleic acid structure.

properties

CAS RN

10280-01-0

Product Name

7-beta-Ribofuranosylhypoxanthine

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-8-5(14)9(18)12-2-11-8/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1

InChI Key

MTBCDJLBNPJBFZ-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=O)C2=C(N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

SMILES

C1=NC2=C(C(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O

Canonical SMILES

C1=NC(=O)C2=C(N1)N=CN2C3C(C(C(O3)CO)O)O

synonyms

7-beta-ribofuranosylhypoxanthine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.